molecular formula C21H12ClF3N4O3S B2679225 2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide CAS No. 625378-09-8

2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide

Cat. No.: B2679225
CAS No.: 625378-09-8
M. Wt: 492.86
InChI Key: YXEHVZVTTUGLNL-UHFFFAOYSA-N
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Description

2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide is a useful research compound. Its molecular formula is C21H12ClF3N4O3S and its molecular weight is 492.86. The purity is usually 95%.
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Biological Activity

The compound 2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide is a synthetic chemical that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzodioxole moiety : Contributes to the compound's bioactivity and potential for receptor binding.
  • Trifluoromethyl group : Enhances lipophilicity and may affect metabolic stability.
  • Pyridine rings : Known for their role in various biological activities, including enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can affect metabolic pathways critical for cellular function.
  • Receptor Modulation : It may bind to specific receptors involved in neurotransmission and other physiological processes, potentially leading to therapeutic effects.

Biological Activity Data

Activity TypeObservationsReference
AntimicrobialExhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with MIC values in the low µg/mL range.
AnticancerDemonstrated cytotoxic effects on cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10 to 30 µM.
Cholinesterase InhibitionModerate inhibition of acetylcholinesterase (IC50 = 157 µM) and selective inhibition of butyrylcholinesterase (IC50 = 46 µM).

Case Studies

  • Antimicrobial Activity : In a study assessing various compounds for antibacterial properties, this compound was tested against a panel of pathogens. Results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
  • Anticancer Potential : A screening of drug libraries identified this compound as a promising candidate for further development against cancer. It was found to induce apoptosis in cancer cells, highlighting its mechanism of action through the modulation of apoptotic pathways.
  • Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-chloropyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N4O3S/c22-19-14(2-1-5-27-19)28-18(30)9-33-20-12(8-26)13(21(23,24)25)7-15(29-20)11-3-4-16-17(6-11)32-10-31-16/h1-7H,9-10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEHVZVTTUGLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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